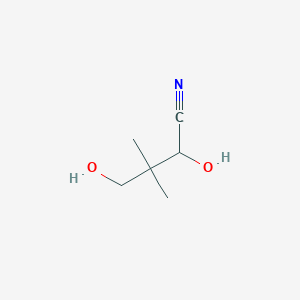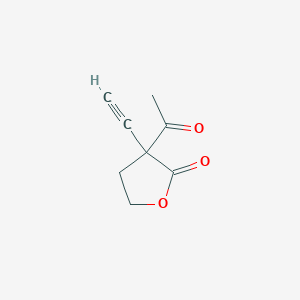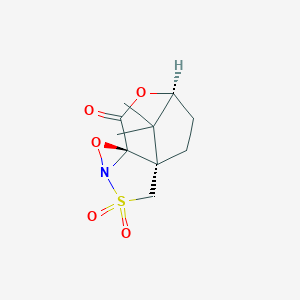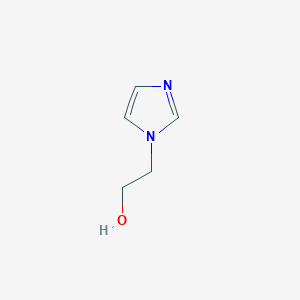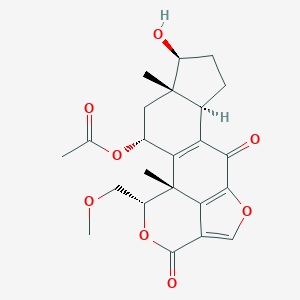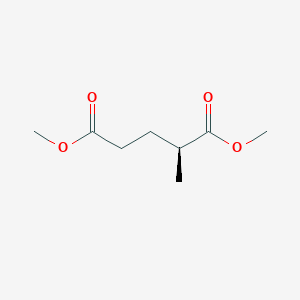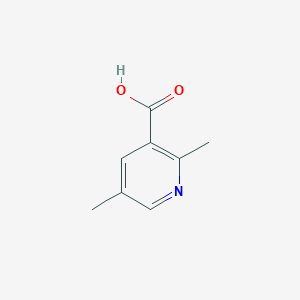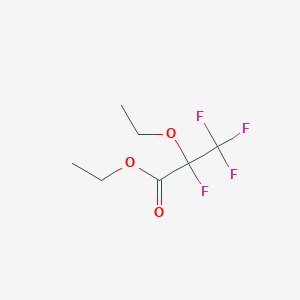
Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate is a chemical compound with the CAS Number: 10186-66-0. It has a molecular weight of 218.15 . The IUPAC name for this compound is ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate .
Molecular Structure Analysis
The InChI code for Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate is 1S/C7H10F4O3/c1-3-13-5(12)6(8,14-4-2)7(9,10)11/h3-4H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Overview of Biodegradation and Environmental Fate
The biodegradation and environmental fate of gasoline ether oxygenates, specifically ethyl tert-butyl ether (ETBE), provide insights into the microbial and enzymatic pathways relevant to similar compounds like ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate. Microorganisms in soil and groundwater have been identified with the capability to degrade ETBE aerobically, utilizing it as a carbon and energy source or through cometabolism with alkanes. This process involves initial hydroxylation by a monooxygenase enzyme, leading to the formation of several intermediates. Such microbial degradation pathways highlight the potential for bioremediation strategies in managing environmental contamination by ether oxygenates (Thornton et al., 2020).
Thermoelectric Materials and Polymer Research
The development of thermoelectric materials, particularly those based on poly(3,4-ethylenedioxythiophene) (PEDOT), demonstrates the potential for utilizing ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate in synthesizing functional materials. PEDOT-based materials exhibit significant promise in thermoelectric applications, showcasing the importance of research into novel materials for sustainable energy solutions (Yue & Xu, 2012). Additionally, the exploration of treatment methods to enhance the thermoelectric performance of PEDOT:PSS highlights the ongoing innovation in material science, aiming to develop more efficient organic thermoelectric materials for future applications (Zhu et al., 2017).
Ethylene Oxide Sterilization in Medical Devices
The application of ethylene oxide (EO) for sterilizing medical devices underscores the relevance of ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate in healthcare. This review delves into EO's action mechanism, toxicity, cycle design, and validation, highlighting the critical role of EO sterilization in ensuring the safety and efficacy of medical devices. The advancement in mathematical models for integrating lethality and optimizing sterilization processes reflects the importance of chemical sterilants in medical applications (Mendes et al., 2007).
Safety And Hazards
While specific safety and hazard information for Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate was not found in the web search results, it’s generally recommended to avoid contamination with oxidising agents as ignition may result . The liquid and vapour are flammable, and the vapour forms an explosive mixture with air .
Eigenschaften
IUPAC Name |
ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F4O3/c1-3-13-5(12)6(8,14-4-2)7(9,10)11/h3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJXQRSCNVLGPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(OCC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381552 |
Source


|
| Record name | ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate | |
CAS RN |
10186-66-0 |
Source


|
| Record name | ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


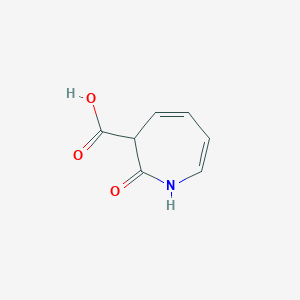
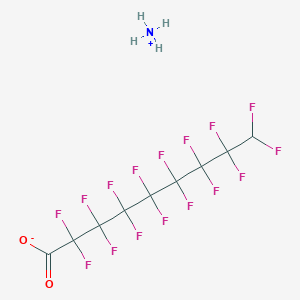
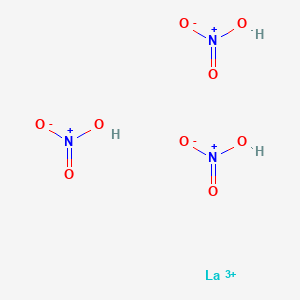
![2H-Pyran, 2-[(7-bromoheptyl)oxy]tetrahydro-](/img/structure/B157871.png)
